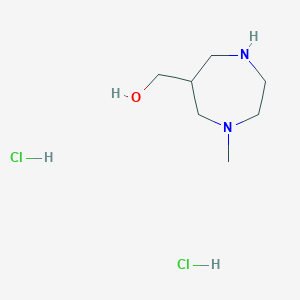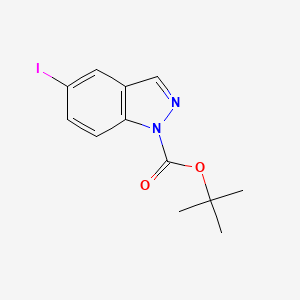
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
“1-(4-(Methylamino)piperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is related to “1-Acetyl-4-(methylamino)piperidine” which is available for purchase for scientific research .
Molecular Structure Analysis
The molecular weight of “1-(4-(Methylamino)piperidin-1-yl)ethan-1-one” is 156.23 g/mol . The InChI Key is RSEPODZAQBVPOS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been explored for its synthesis and structural characterization. For instance, a related compound was synthesized using a click chemistry approach, showcasing its potential in developing new molecules for biological applications. This synthesis involved the characterization using various techniques such as IR, NMR, and MS studies, along with thermal stability analyses and Hirshfeld surface computational method to analyze intercontacts within the crystal structure (Govindhan et al., 2017).
Pharmacokinetics and Drug Development
In drug development, especially concerning cancer treatment, similar compounds have been evaluated for their pharmacokinetic properties. One study focused on anaplastic lymphoma kinase (ALK) inhibitors, revealing insights into enzymatic hydrolysis and its impact on compound stability and clearance rates, underscoring the importance of chemical modifications to enhance drug efficacy and stability (Teffera et al., 2013).
Corrosion Inhibition
Research has also delved into the corrosion inhibition properties of piperidine derivatives, where quantum chemical calculations and molecular dynamics simulations were utilized to investigate their efficiency in protecting iron against corrosion. This study highlights the potential application of these compounds in industrial settings to prevent metal degradation (Kaya et al., 2016).
Antipsychotic Potential
The antipsychotic potential of piperidine derivatives has been explored, with some compounds showing promise in behavioral models predictive of antipsychotic efficacy. This research points to the potential use of such compounds in treating psychiatric disorders, indicating their importance in medicinal chemistry (Bolós et al., 1996).
Antiviral Activity
Piperidine derivatives have been investigated for their antiviral activity, particularly as inhibitors of HIV-1 attachment. Such studies are crucial in developing new therapeutic agents against HIV, highlighting the compound's relevance in antiviral drug discovery (Wang et al., 2009).
Antibacterial Activity
Further, novel methylamino piperidinyl oxazolidinones have been synthesized and evaluated for their antibacterial activities against a broad panel of Gram-positive strains. This research demonstrates the potential of these compounds in addressing antibiotic resistance, a major concern in modern medicine (Srivastava et al., 2007).
Eigenschaften
IUPAC Name |
1-[4-(fluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-11-7-9(13)12-4-2-8(6-10)3-5-12/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZDCQZKIXICJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)




![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)




![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)

